What are the physical and chemical properties of hexanoic acid?
What are the physical and chemical properties of hexanoic acid?
Physicochemical Profile, Pharmaceutical Utility, and Analytical Protocols
Executive Summary
Hexanoic acid (Caproic Acid; C6:[1][2][3][4]0) represents a critical inflection point in fatty acid chemistry, bridging the gap between highly volatile short-chain fatty acids (SCFAs) and lipophilic medium-chain fatty acids (MCFAs). Its unique amphiphilic nature—possessing a hydrophilic carboxyl head and a hydrophobic pentyl tail—grants it distinct utility as a permeation enhancer in transdermal drug delivery and a platform intermediate in organic synthesis.[5] This guide provides a rigorous examination of its properties, reactivity, and application protocols for research and development professionals.[5]
Part 1: Physicochemical Characterization
Hexanoic acid exhibits behavior characteristic of a weak monoprotic acid.[5] Its solubility profile is distinct: while sufficiently polar to dissolve in aqueous buffers at low concentrations, it readily phase-separates or partitions into organic layers, a property exploited in extraction protocols.[5]
Table 1: Core Physical and Chemical Constants[7]
| Property | Value | Context/Significance |
| IUPAC Name | Hexanoic acid | Systematic nomenclature |
| CAS Number | 142-62-1 | Unique identifier for procurement/safety |
| Molecular Formula | C₆H₁₂O₂ | Saturated fatty acid (C6:[3]0) |
| Molecular Weight | 116.16 g/mol | Used for molarity calculations |
| Physical State | Colorless oily liquid | At standard temperature and pressure (STP) |
| Melting Point | -3.4 °C | Remains liquid in standard cold storage (4°C) |
| Boiling Point | 205.8 °C | High BP requires derivatization for GC analysis |
| Density | 0.927 g/mL | Less dense than water; forms upper layer in extraction |
| pKa | 4.88 | Exists as hexanoate anion at physiological pH (7.[5][6][7]4) |
| LogP (Octanol/Water) | 1.92 | Moderate lipophilicity; ideal for membrane interaction |
| Water Solubility | ~1.08 g/100 mL (20°C) | Sparingly soluble; concentration-dependent phase separation |
| Refractive Index | 1.4161 ( | Purity verification parameter |
Data aggregated from PubChem [1] and Sigma-Aldrich technical sheets [2].
Part 2: Molecular Architecture & Reactivity
Structural Dimerization
In neat liquid form and non-polar solvents (e.g., hexane, benzene), hexanoic acid does not exist primarily as monomers. It forms stable cyclic dimers bonded by two intermolecular hydrogen bonds between the carbonyl oxygen of one molecule and the hydroxyl hydrogen of another. This dimerization significantly elevates its boiling point relative to alcohols of similar molecular weight.[5]
Chemical Reactivity[6]
-
Esterification: The primary synthetic utility involves reaction with alcohols to form hexanoate esters (e.g., ethyl hexanoate), widely used in flavor chemistry and as lipophilic prodrug carriers.
-
Alpha-Carbon Reactivity: The alpha-carbon (adjacent to the carboxyl group) can be deprotonated by strong bases (e.g., LDA) to form enolates, allowing for alkylation to extend the carbon chain.
Part 3: Pharmaceutical Applications[12][13][14]
Mechanism as a Permeation Enhancer
Hexanoic acid acts as a penetration enhancer for transdermal drug delivery.[5] Its mechanism is distinct from solvents like ethanol.[5] Because it is a fatty acid, it inserts itself into the lipid bilayer of the stratum corneum.[10]
Mechanism of Action:
-
Lipid Fluidization: The C6 tail inserts between the ceramides and fatty acids of the skin barrier, disrupting the ordered packing (increasing entropy).
-
Phase Separation: At high concentrations, it can induce phase separation within the bilayer, creating "micro-channels" or defects that allow hydrophilic drugs to pass through.[5][10]
-
Ion Pairing: For basic drugs, hexanoic acid can form lipophilic ion pairs, facilitating the transport of the charged drug species across the lipophilic membrane [3].
Antimicrobial Activity
Hexanoic acid exhibits antimicrobial properties against specific pathogens (e.g., Salmonella, Xanthomonas).[5] The mechanism is pH-dependent:
-
Non-dissociated form: At pH < pKa (4.88), the uncharged acid permeates the bacterial cell membrane.
-
Intracellular dissociation: Once inside the neutral cytoplasm (pH ~7), it dissociates, releasing protons (H+) and the hexanoate anion. This acidifies the cytoplasm, collapsing the proton motive force and forcing the cell to expend ATP to pump out protons, leading to metabolic exhaustion [4].
Part 4: Analytical Methodologies
Quantification of hexanoic acid in biological matrices (plasma, feces, formulations) requires overcoming its tendency to tail on chromatography columns and its semi-volatility.
Protocol: GC-MS Quantification via Derivatization
Direct injection of free fatty acids often results in poor peak shape due to hydrogen bonding with the stationary phase. Methyl esterification (FAME) is the gold standard.[5]
Reagents:
-
Internal Standard (IS): Heptanoic acid or 2-ethylbutyric acid.[5]
-
Derivatizing Agent: 14% Boron Trifluoride (
) in Methanol.[5] -
Solvent: Hexane.[5]
Step-by-Step Workflow:
-
Sample Preparation:
-
Extraction:
-
Derivatization (FAME Formation):
-
Evaporate solvent under nitrogen stream (carefully—hexanoic acid is volatile).[5] Alternative: Do not evaporate; add derivatizing agent directly if water is absent.[5]
-
Add 200 µL
-Methanol.[5] Cap tightly. -
Incubate at 60°C for 15 minutes.
-
Cool, then add 200 µL Hexane and 200 µL saturated NaCl water.
-
Vortex and centrifuge.[5][11] The top Hexane layer contains Methyl Hexanoate.[5]
-
-
GC-MS Injection:
Part 5: Synthetic Protocols
Fischer Esterification (Synthesis of Ethyl Hexanoate)
This protocol describes the conversion of hexanoic acid to its ethyl ester, a common intermediate.
Reaction:
Protocol:
-
Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charging: Add 0.1 mol Hexanoic Acid (11.6 g) and 0.5 mol Ethanol (excess to drive equilibrium).
-
Catalyst: Slowly add 1 mL concentrated Sulfuric Acid (
) while stirring. -
Reflux: Heat to reflux (approx. 80°C) for 2-4 hours.
-
Workup:
-
Purification: Filter and distill. Ethyl hexanoate boils at ~167°C.[5]
References
-
National Center for Biotechnology Information. (2025).[5] PubChem Compound Summary for CID 8892, Hexanoic Acid.[5] Retrieved from [Link]
-
Haque, T., & Talukder, M. M. (2018).[5] Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum.[5] Advanced Pharmaceutical Bulletin.[5] Retrieved from [Link]
-
Desbois, A. P., & Smith, V. J. (2010).[5] Antibacterial free fatty acids: activities, mechanisms of action and clinical relevance.[5] Applied Microbiology and Biotechnology.[5] Retrieved from [Link]
-
Agilent Technologies. (2020).[5] GC/MS Detection of Short Chain Fatty Acids from Mammalian Feces. Application Note. Retrieved from [Link]
Sources
- 1. Hexanoic acid (CAS 142-62-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. hexanoic acid [chemister.ru]
- 3. Hexanoic acid | 142-62-1 [chemicalbook.com]
- 4. Caproic acid - Wikipedia [en.wikipedia.org]
- 5. Hexanoic Acid | C6H12O2 | CID 8892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hexanoic acid = 99 142-62-1 [sigmaaldrich.com]
- 7. (~2~H_11_)Hexanoic acid | C6H12O2 | CID 16212920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. znaturforsch.com [znaturforsch.com]
- 10. researchgate.net [researchgate.net]
- 11. shimadzu.com [shimadzu.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
